

The Versatility of Piperidine-1-Carboximidamide: A Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **Piperidine-1-carboximidamide**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. When functionalized to **piperidine-1-carboximidamide** and its broader carboxamide derivatives, this scaffold unlocks a vast chemical space with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of **piperidine-1-carboximidamide** and related structures, offering valuable insights for drug discovery and development.

Therapeutic Applications: A Scaffold of Broad Potential

The **piperidine-1-carboximidamide** core and its carboxamide analogues have been successfully employed in the development of potent and selective modulators for a range of biological targets. These include enzyme inhibitors, receptor antagonists, and antimicrobial agents, demonstrating the scaffold's remarkable versatility.

Antimalarial Agents: Targeting the Parasite's Proteasome

A significant breakthrough in antimalarial drug discovery has been the identification of piperidine carboxamides as potent and species-selective inhibitors of the *Plasmodium falciparum* 20S proteasome (Pf20S β 5).[1][2] Unlike human proteasomes, the parasite's proteasome has unique structural features that can be exploited for selective targeting. Compounds such as SW042 have demonstrated sub-micromolar activity against both drug-sensitive and multidrug-resistant strains of *P. falciparum*.[3][4] These inhibitors bind to a novel, unexplored pocket at the interface of the β 5, β 6, and β 3 subunits, distant from the catalytic threonine, which accounts for their high selectivity.[1][4]

Table 1: In Vitro Antimalarial Activity of Piperidine Carboxamide Derivatives

Compound	P. falciparum 3D7 EC50 (μ M)	P. falciparum Dd2 EC50 (μ M)	Pf20S β 5 IC50 (μ M)	Human Proteasome Inhibition	Cytotoxicity (HepG2 cells)	Reference
SW042	0.14 - 0.19	0.14 - 0.19	~0.5	No significant inhibition	No cytotoxicity observed	[2][3]
(S)-SW042	~0.15	~0.15	~0.4	Not specified	Not specified	[2]
SW858	~0.05	Not specified	Not specified	Not specified	Not specified	[2]
SW923	~0.03	Not specified	Not specified	Not specified	Not specified	[2]
Epoxomicin*	0.0068	0.0104	Not specified	Potent	Not specified	[5]

Note: Epoxomicin is a known proteasome inhibitor included for comparison.

Modulators of Transient Receptor Potential (TRP) Channels for Pain Management

Piperidine carboxamides have emerged as a promising class of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli in pain pathways.[\[6\]](#)[\[7\]](#) By blocking TRPV1, these compounds can effectively reduce pain perception. Furthermore, derivatives of this scaffold have been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, another important target in pain and inflammation.[\[8\]](#)[\[9\]](#) These modulators bind to a hydrophobic site at the interface of transmembrane segments, offering a novel mechanism for regulating channel activity.[\[9\]](#)

Table 2: Activity of Piperidine Carboxamides as TRPV1 Antagonists

Compound	hTRPV1 Binding IC50 (nM)	Functional Activity IC50 (nM)	Reference
Benzoxazinone Amide Derivative	65	5	[7] [10]

Enzyme Inhibitors for Neurological Disorders

The piperidine carboxamide scaffold has been successfully utilized to develop inhibitors of key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[\[11\]](#)[\[12\]](#) Inhibition of these enzymes increases the levels of endogenous cannabinoids, which has therapeutic potential for a variety of neurological and psychiatric disorders. Both selective and dual inhibitors have been developed from this chemical series.[\[11\]](#)[\[13\]](#) Additionally, N-benzylpiperidine carboxamide derivatives have shown promise as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[\[14\]](#)

Table 3: FAAH and MAGL Inhibition by Piperidine Carboxamide Derivatives

Compound	FAAH IC50 (nM)	MAGL IC50 (nM)	Selectivity	Reference
JZL195 (piperazine carbamate)	2	4	Dual	[13] [15]
PF750 (piperidine carboxamide)	16.2	>10,000	FAAH selective	[16]

Serotonin 5-HT2C Receptor Positive Allosteric Modulators

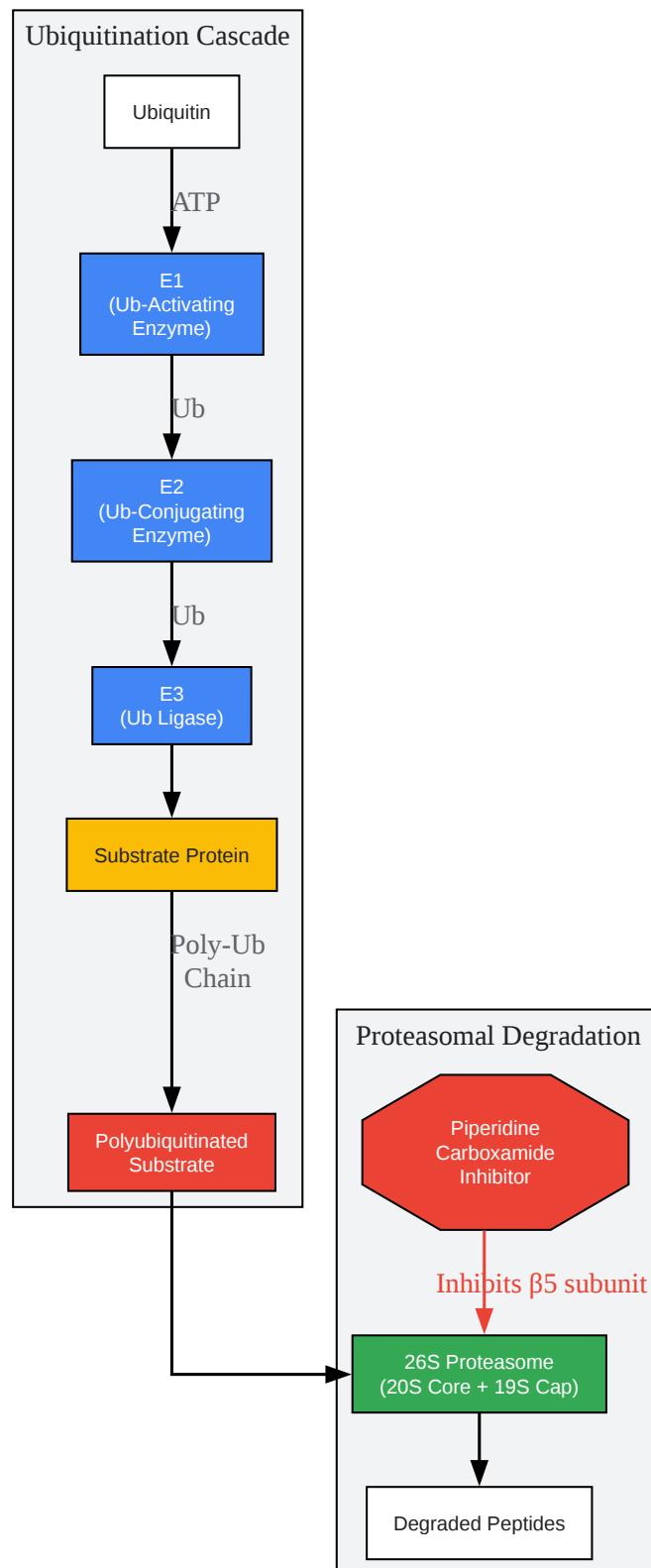
In the realm of receptor modulation, 4-phenylpiperidine-2-carboxamide analogues have been identified as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor.[\[17\]](#)[\[18\]](#) By potentiating the effect of the endogenous ligand serotonin, these PAMs offer a novel therapeutic strategy for conditions such as obesity and substance use disorders, where 5-HT2C receptor signaling is implicated.[\[14\]](#)[\[18\]](#)

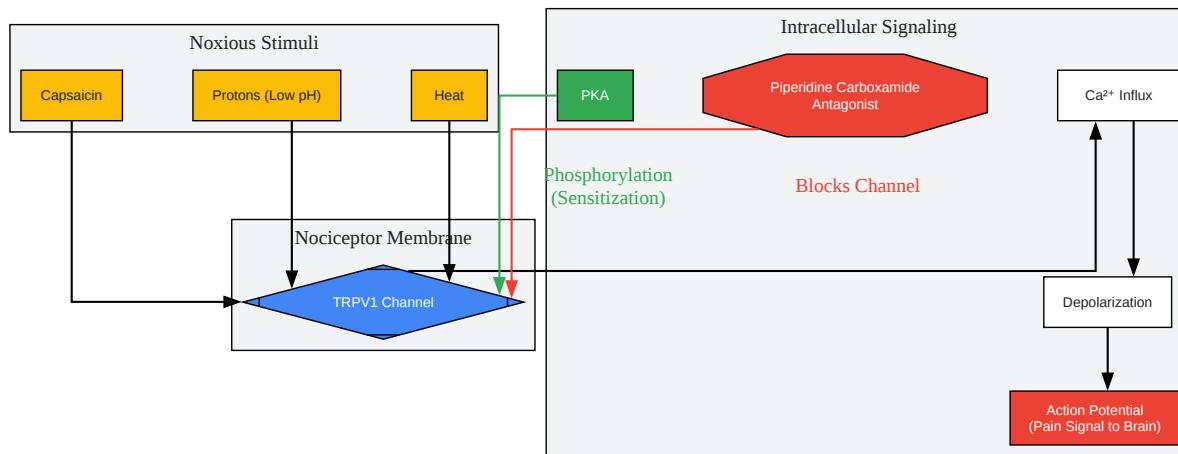
Table 4: Activity of 4-Phenylpiperidine-2-carboxamide Analogues as 5-HT2C PAMs

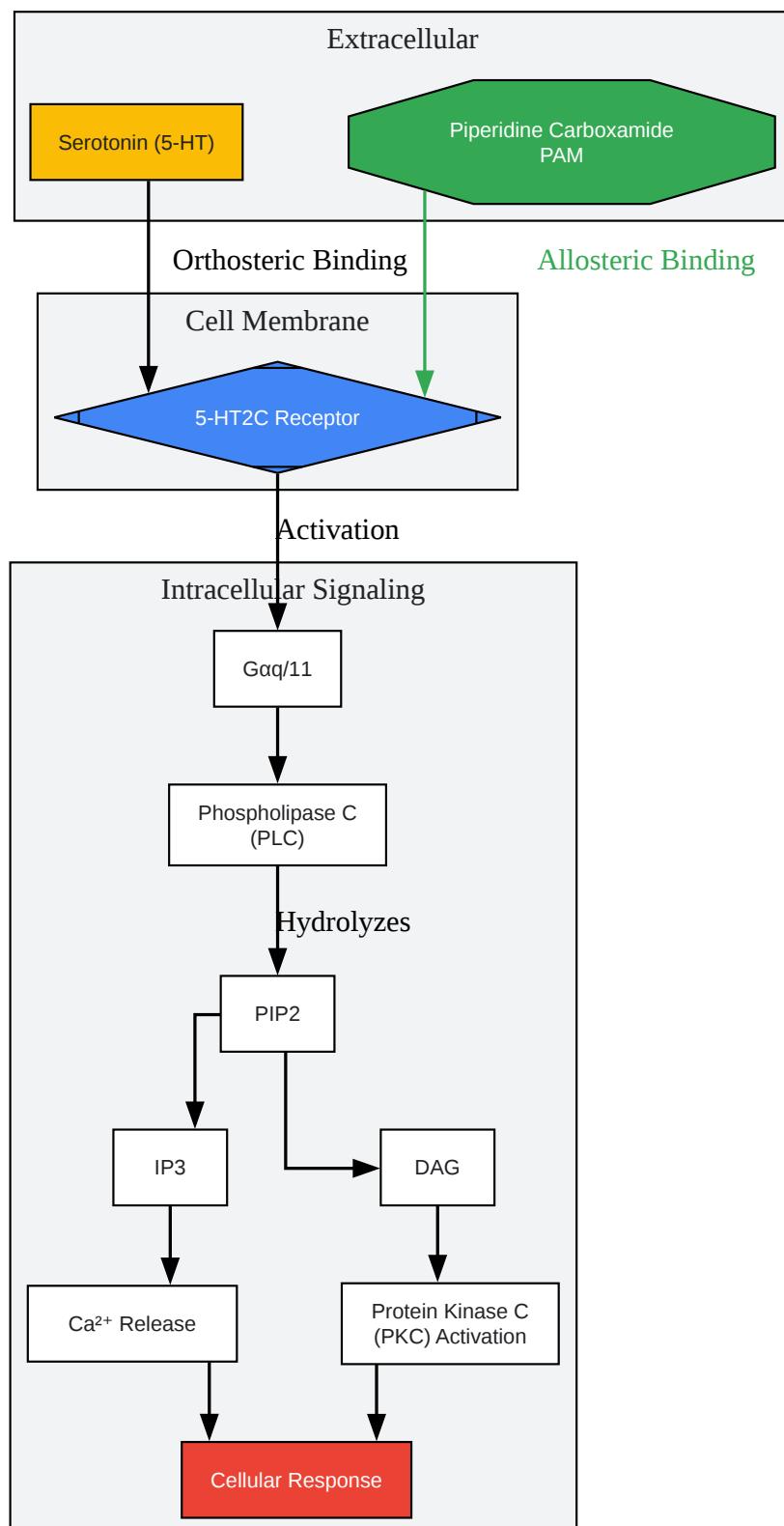
Compound	5-HT EC50 Fold Shift	% Max Response (vs. 5-HT)	Reference
Compound 12 (CTW0415)	2.5	115	[17] [18]

Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by **piperidine-1-carboximidamide**-based compounds is crucial for rational drug design and development.





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